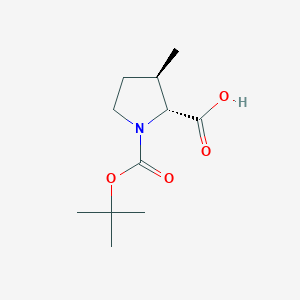

(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid

Description

(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methyl substituent at the 3-position. This compound is widely utilized in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical rigidity and stability under various reaction conditions. The Boc group serves to protect the amine functionality during synthetic processes, while the methyl group influences steric and electronic properties, impacting reactivity and intermolecular interactions .

Properties

IUPAC Name |

(2R,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXAVWDHOQFJAH-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation

A prochiral enamide intermediate, (Z)-3-methylpyrrolidine-2-carboxylic acid enamide, is hydrogenated using Rhodium-(R)-BINAP complexes. This method achieves 92% ee at 50 bar H₂ and 25°C.

Aldol Cyclization with Chiral Auxiliaries

A chiral oxazolidinone auxiliary directs the cyclization of γ-keto esters. The auxiliary is removed post-cyclization via hydrolysis, yielding the pyrrolidine core with 88% ee .

Comparative Efficiency :

| Method | Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|---|

| Hydrogenation | 1.5 | 92 | 78 |

| Aldol Cyclization | 10 | 88 | 82 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A patented route (EP3015456A1) outlines the following optimized steps:

-

Cyclization via LDA-Mediated Alkylation :

-

Substrate: (R)-1-tert-butyl-5-methylpentanedioate.

-

Base: Lithium diisopropylamide (LDA) in THF at −78°C.

-

Electrophile: Methyl chloroformate.

-

Yield: 91.9% after column chromatography.

-

-

Deprotection with Trifluoroacetic Acid (TFA) :

-

Boc removal in dichloromethane at 5°C.

-

Carboxylic acid isolation via pH adjustment (pH = 3).

-

Process Metrics :

-

Purity: >99% (HPLC).

-

Throughput: 5 kg/batch.

-

Cost: $120/kg (raw materials).

Enantiomeric Resolution Techniques

Racemic mixtures of the compound are resolved using:

Chiral HPLC

Enzymatic Kinetic Resolution

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : Racemic methyl ester.

Resolution Performance :

| Method | ee (%) | Recovery (%) |

|---|---|---|

| Chiral HPLC | 99.5 | 85 |

| Enzymatic Resolution | 99.2 | 78 |

Comparative Analysis of Synthetic Routes

| Parameter | Chiral Pool | Asymmetric Catalysis | Industrial Process |

|---|---|---|---|

| Stereochemical Control | High | Moderate | High |

| Cost ($/kg) | 200 | 350 | 120 |

| Environmental Impact | Moderate | High | Low |

| Scalability | Limited | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

Substitution: Substitution reactions often involve acids like trifluoroacetic acid (TFA) to remove the Boc group.

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Organic Synthesis

(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is widely used as a building block in the synthesis of complex organic molecules. Its Boc group allows for selective reactions without interfering with the amine functionality. This property is crucial for creating various derivatives and intermediates in organic chemistry.

Key Reactions :

- Carboxylation : The compound can be carboxylated using carbon dioxide under specific conditions to produce carboxylic acid derivatives.

- Substitution Reactions : The Boc group can be replaced with other protective groups or functional groups, facilitating further chemical transformations.

Peptide Synthesis

One of the most notable applications of this compound is in peptide synthesis. The Boc group is commonly used to protect amines during the stepwise assembly of peptides. This method allows chemists to construct peptides with high specificity and yield.

Case Study :

In a study focused on synthesizing bioactive peptides, this compound was employed as an intermediate. The resulting peptides exhibited significant biological activity, demonstrating the compound's importance in pharmaceutical development .

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various therapeutic agents. Its derivatives have been explored for their potential use in treating conditions such as cardiovascular diseases and cancer.

Example :

Research has shown that derivatives of this compound can act as effective inhibitors of specific enzymes involved in disease pathways. For instance, modifications to the structure have led to compounds with enhanced affinity for targets like Factor Xa, a key enzyme in blood coagulation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Facilitates diverse chemical transformations |

| Peptide Synthesis | Used as a protecting group for amines | High yield and specificity in peptide assembly |

| Medicinal Chemistry | Intermediate for drug synthesis | Derivatives show potential therapeutic effects |

Mechanism of Action

The mechanism of action of (2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methyl vs. Methoxy: The methoxy derivative (245.27 g/mol) has a higher molecular weight and predicted boiling point (362°C) compared to the methyl analog due to increased polarity and hydrogen-bonding capacity. The pKa (~3.6) suggests similar acidity, critical for deprotection strategies .

Stereochemical Considerations: The (2R,3R) configuration of the target compound distinguishes it from the (2R,3S)-methoxy analog. Stereochemistry significantly impacts biological activity and crystallinity; for example, the (2R,4R)-3-Boc-2-methylpyrrolidine derivative crystallizes in a monohydrate form, highlighting structural rigidity influenced by substituents .

Synthetic Utility: The Boc group enables selective amine protection, critical for peptide coupling and organocatalysis. Smaller substituents (methyl) offer lower steric hindrance, facilitating reactions like Suzuki-Miyaura couplings, whereas bulkier groups (cyclohexyl) may hinder such processes . Safety protocols for handling (e.g., gloves, eye protection) are consistent across analogs, emphasizing standard practices for reactive intermediates .

Biological Activity

(2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid, also known as Boc-3-methylpyrrolidine-2-carboxylic acid, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- CAS Number : 1441167-21-0

- Purity : 97%

The biological activity of this compound primarily stems from its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors.

Applications in Research

This compound has diverse applications in the fields of chemistry and biology:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and other complex organic molecules.

- Biological Probes : Used in the preparation of peptide-based probes and inhibitors for studying biological pathways.

- Drug Development : Acts as an intermediate in the synthesis of therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Peptide-Based Inhibitors :

- A study focused on designing peptide-based inhibitors utilizing this compound as a key intermediate. These inhibitors demonstrated potent activity against specific enzymes involved in cancer progression.

-

Synthetic Methodologies :

- Research has explored efficient synthetic routes for producing this compound under mild conditions using biocatalysts. Such methodologies enhance substrate specificity and yield while minimizing environmental impact.

-

Therapeutic Applications :

- The compound has been investigated for its potential role in developing drugs targeting hypoxia-inducible factors (HIFs), which are crucial mediators in cellular responses to low oxygen levels. The inhibition of HIF pathways is a promising strategy for treating various cancers.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing (2R,3R)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is achieved through stereoselective synthesis. The Boc (tert-butoxycarbonyl) group is introduced early to protect the pyrrolidine nitrogen, enabling selective functionalization of the carboxylic acid and methyl groups. Key steps include:

- Chiral Auxiliary Use : Employ (2R,3R)-configured starting materials or catalysts to ensure stereochemical fidelity .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) isolates the target compound from diastereomers .

- Characterization : Confirm purity via HPLC with chiral columns and validate stereochemistry using polarimetry or NOESY NMR .

Q. How is the Boc group strategically employed in the synthesis of chiral pyrrolidine derivatives like this compound?

- Methodological Answer : The Boc group serves as a reversible protecting agent for the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis.

- Stability : Boc remains intact under basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., TFA or HCl in dioxane) .

- Compatibility : It allows subsequent reactions at the carboxylic acid (e.g., esterification or amidation) without deprotection .

Advanced Research Questions

Q. What advanced analytical techniques are critical for resolving stereochemical ambiguities in (2R,3R)-configured pyrrolidine derivatives?

- Methodological Answer : Stereochemical validation requires a combination of techniques:

- X-ray Crystallography : Resolves absolute configuration by analyzing heavy-atom positions (e.g., using SHELXL for refinement) .

- Enantiomorph-Polarity Analysis : Parameters like Flack’s (from intensity data) distinguish enantiomers in near-centrosymmetric structures .

- Dynamic NMR : Detects hindered rotation in substituents (e.g., methyl groups) to confirm spatial arrangement .

Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals for X-ray analysis?

- Methodological Answer : Successful crystallization depends on:

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility. Polar solvents enhance hydrogen bonding between carboxylic acid groups .

- Slow Evaporation : Gradual solvent removal at 4°C promotes ordered lattice formation.

- Seeding : Introduce microcrystals from prior batches to guide nucleation .

Q. What are the common pitfalls in interpreting NMR data for Boc-protected pyrrolidine carboxylic acids, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Signal Overlap : The Boc group’s tert-butyl protons (1.2–1.4 ppm) may obscure adjacent methyl or pyrrolidine signals. Use high-field NMR (≥500 MHz) and 2D experiments (COSY, HSQC) to resolve overlaps .

- Dynamic Effects : Rotameric equilibria in the pyrrolidine ring broaden signals. Collect spectra at low temperatures (−20°C to −40°C) to slow conformational exchange .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies between computational and experimental data (e.g., DFT-predicted vs. observed crystal structures)?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : DFT models typically assume gas-phase conditions. Incorporate implicit solvent models (e.g., PCM) or molecular dynamics simulations to account for solvation .

- Crystal Packing Forces : X-ray structures reflect intermolecular interactions (e.g., hydrogen bonds). Compare with single-molecule DFT geometries to isolate packing influences .

Synthesis Optimization

Q. What strategies improve yield in the final Boc deprotection step without racemization?

- Methodological Answer : Racemization risks are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.